molecular formula C9H9ClO B1295269 2,4-Dimethylbenzoyl chloride CAS No. 21900-42-5

2,4-Dimethylbenzoyl chloride

Cat. No. B1295269
CAS RN: 21900-42-5
M. Wt: 168.62 g/mol
InChI Key: JUOGRBULLOEKKQ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoyl chloride is a chemical compound that can be synthesized and utilized in various organic reactions. While the provided papers do not directly discuss 2,4-Dimethylbenzoyl chloride, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the behavior of 2,4-Dimethylbenzoyl chloride.

Synthesis Analysis

The synthesis of compounds related to 2,4-Dimethylbenzoyl chloride involves multiple steps and reagents. For instance, 2,4-Dimethoxybenezoyl chloride is synthesized from 2,4-dihydroxybenzoic acid through methylation and subsequent chlorination using dimethyl sulfate and thionyl chloride, respectively, with benzene as a solvent and AlCl3 as a catalyst . This method could potentially be adapted for the synthesis of 2,4-Dimethylbenzoyl chloride by substituting the dimethoxy groups with methyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as 1H NMR and FT-IR . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For 2,4-Dimethylbenzoyl chloride, similar analytical methods would be used to confirm its structure.

Chemical Reactions Analysis

2-Arylbenzoyl chlorides, which are structurally similar to 2,4-Dimethylbenzoyl chloride, undergo annulative coupling with internal alkynes in the presence of an iridium catalyst to form phenanthrene derivatives . This reaction proceeds without an external base and involves the elimination of carbon monoxide and hydrogen chloride. Such reactivity suggests that 2,4-Dimethylbenzoyl chloride could also participate in similar coupling reactions to form aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,4-Dimethylbenzoyl chloride are determined by their molecular structure. The presence of electron-donating methyl groups and the electron-withdrawing benzoyl chloride moiety would influence the reactivity and physical properties such as solubility and melting point. The optimal reaction conditions, such as solvent choice and catalyst, play a significant role in the synthesis and yield of these compounds .

Scientific Research Applications

While I can’t provide the detailed information you’re looking for, I can tell you a bit more about the compound itself. “2,4-Dimethylbenzoyl chloride” is a liquid at room temperature . Its molecular formula is C9H9ClO, and it has a molecular weight of 168.62 . It’s considered a hazardous material, as it’s corrosive .

  • Proteomics Research “2,4-Dimethylbenzoyl chloride” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or proteins, or in the modification of protein structures.

  • Organic Synthesis As a benzoyl chloride derivative, “2,4-Dimethylbenzoyl chloride” could be used in various organic synthesis reactions . For example, it could be used in Friedel-Crafts acylation reactions to introduce acyl groups into other organic molecules.

  • Proteomics Research “2,4-Dimethylbenzoyl chloride” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or proteins, or in the modification of protein structures.

  • Organic Synthesis As a benzoyl chloride derivative, “2,4-Dimethylbenzoyl chloride” could be used in various organic synthesis reactions . For example, it could be used in Friedel-Crafts acylation reactions to introduce acyl groups into other organic molecules.

  • Halogens Reaction A study has been conducted on the action of halogens on "2,4-Dimethylbenzoyl chloride" . The exact details of the study are not available in the search results, but it indicates that this compound can react with halogens, which could be useful in various chemical synthesis applications.

Safety And Hazards

2,4-Dimethylbenzoyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of contact, wash off immediately with plenty of water for at least 15 minutes . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Call a physician immediately .

properties

IUPAC Name

2,4-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOGRBULLOEKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176313
Record name Benzoyl chloride, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzoyl chloride

CAS RN

21900-42-5
Record name 2,4-Dimethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylbenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,4-Dimethylbenzoic acid (1.502 g, 10 mmol, commercially available from e.g. Sigma-Aldrich, Fluka or Alfa Aesar) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.963 mL, 11.00 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.639 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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